![molecular formula C12H8F3N3O B14219235 7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol CAS No. 824415-92-1](/img/structure/B14219235.png)
7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol is a fluorinated quinoline derivative. Fluorinated quinolines are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of a trifluoromethyl group enhances the compound’s biological activity and provides unique properties .
Métodos De Preparación
The synthesis of 7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon–carbon bonds under mild and functional group-tolerant conditions . Industrial production methods often involve the use of organometallic compounds and nucleophilic displacement of fluorine atoms .
Análisis De Reacciones Químicas
7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group. Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents.
Aplicaciones Científicas De Investigación
7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antibacterial agent.
Medicine: Explored for its antineoplastic and antiviral activities.
Industry: Utilized in the development of liquid crystals and dyes.
Mecanismo De Acción
The mechanism of action of 7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to inhibit enzymes and disrupt biological pathways. This leads to its antibacterial, antineoplastic, and antiviral activities .
Comparación Con Compuestos Similares
Similar compounds include other fluorinated quinolines such as:
7-Fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine. The uniqueness of 7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol lies in its trifluoromethyl group, which enhances its biological activity and provides unique properties compared to other quinoline derivatives.
Propiedades
Número CAS |
824415-92-1 |
|---|---|
Fórmula molecular |
C12H8F3N3O |
Peso molecular |
267.21 g/mol |
Nombre IUPAC |
6-hydroxy-7-methyl-2-(trifluoromethyl)imidazo[4,5-f]quinoline |
InChI |
InChI=1S/C12H8F3N3O/c1-6-2-3-7-9(18(6)19)5-4-8-10(7)17-11(16-8)12(13,14)15/h2-5,19H,1H3 |
Clave InChI |
IAUSTFJYVRWIRO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C2C(=CC=C3C2=NC(=N3)C(F)(F)F)N1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


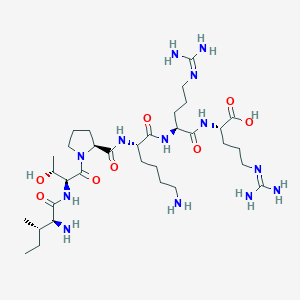
![{4-[(Pyridin-3-yl)ethynyl]phenyl}methanol](/img/structure/B14219171.png)

![Benzamide, 3-[5-[[(3,4-difluorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14219182.png)
![N'-cyclooctyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14219186.png)
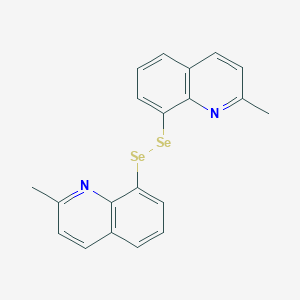
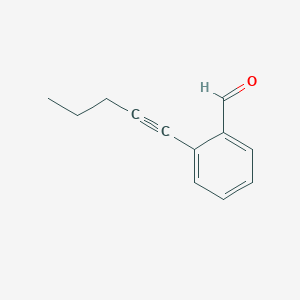
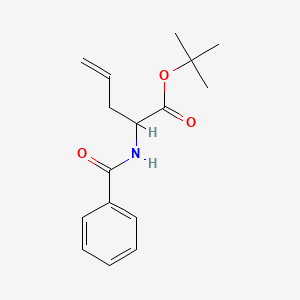

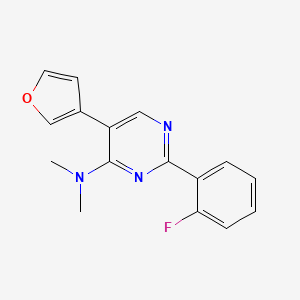
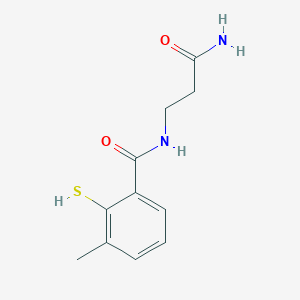
![4-[5-[(3,4-Difluorophenyl)methylamino]pyridin-3-yl]phenol](/img/structure/B14219224.png)

![N-[(2-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14219243.png)
